6-TET dipivaloate

概要

説明

Molecular Structure Analysis

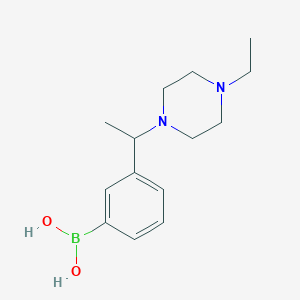

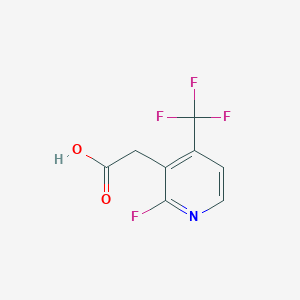

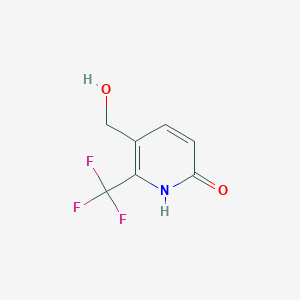

The molecular formula of 6-TET dipivaloate is C31H24Cl4O9 . The molecular weight is 751.2274 . The structure includes a carboxy group and a tetrachlorofluorescein group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that TET enzymes can modify DNA by oxidizing 5-methylcytosine (5mC) iteratively .Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It is soluble in DMSO or DMF . The compound is stable for at least 2 years after receipt when stored at +4°C .科学的研究の応用

Environmental Remediation

6-TET dipivaloate, through its chemical stabilization properties, contributes significantly to the environmental remediation sector. The compound aids in the immobilization of trace elements in contaminated soil, reducing their mobility, bioavailability, and toxicity. This is particularly relevant in the field of in situ chemical stabilization, where the application of soil amendments, potentially including compounds like this compound, has shown promise in reducing the environmental impact of contaminated sites. However, despite positive laboratory results, field validations and demonstrations of these techniques remain scarce, primarily due to the conservative approach of public authorities and the intricacies involved in setting up field experiments. Researchers emphasize the need to enhance public knowledge and acceptance of alternative remediation techniques to support future projects demonstrating the effectiveness of these methods under natural conditions (Kumpiene et al., 2019).

Thermoelectric Material Development

This compound plays a role in the development of thermoelectric (TE) materials. These materials, which convert temperature differences into electrical voltage, have traditionally been limited by low efficiency and high costs. However, the incorporation of innovative materials such as this compound has shown potential in enhancing the thermoelectric performance. The development of polymer-inorganic TE nanocomposite materials, particularly those involving conducting polymers and inorganic TE materials, presents opportunities for creating high-performance, cost-effective TE materials. The advancement in this field is primarily driven by the desire to improve the thermoelectric figure of merit (ZT) and overall efficiency of these devices. The application of this compound in this context could be pivotal in overcoming existing limitations and facilitating the wider adoption of TE materials in energy conversion processes (Du et al., 2012).

Biomedical Applications

In the biomedical sphere, this compound has been identified for its potential in cardiac and vascular remodeling. Tetrandrine (Tet), a compound related to this compound, has been found to have significant effects on cardiovascular health. It not only acts as an anti-hypertensive drug but also reverses cardiac and vascular remodeling, a critical factor in reducing cardiovascular morbidity and mortality. The effects of Tet include reducing blood pressure, left ventricular weight, vascular media thickness, and collagen content, among others. It also improves hemodynamic changes and inhibits the proliferation of vascular smooth muscle cells, highlighting its comprehensive impact on cardiovascular health (Rao, 2002).

作用機序

Target of Action

The primary target of 6-TET dipivaloate is nucleic acids, specifically DNA . This compound is a fluorescent probe that is widely used in nucleic acid sequencing and related research . It can also be used to label peptides and oligonucleotides .

Mode of Action

This compound interacts with its targets (nucleic acids) by binding to them and emitting fluorescence. This fluorescence is then detected and used to determine the sequence of the nucleic acids . The interaction of this compound with nucleic acids results in the generation of a signal that can be used to read the sequence of the nucleic acids .

Biochemical Pathways

The biochemical pathway affected by this compound is the process of nucleic acid sequencing . By binding to nucleic acids and emitting fluorescence, this compound allows for the determination of the sequence of the nucleic acids . The downstream effect of this is the generation of data that can be used to understand the genetic information contained within the nucleic acids .

Pharmacokinetics

It is known that this compound is soluble in dmso or dmf , which suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are the generation of a fluorescent signal that can be used to determine the sequence of nucleic acids . This allows for the reading of genetic information, which can be used in various research and clinical applications .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, this compound should be protected from light and moisture, and it is stable for at least 2 years when stored at +4°C . These factors need to be considered when using this compound in research or clinical applications.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

6-TET dipivaloate plays a crucial role in biochemical reactions, particularly in nucleic acid sequencing. It interacts with various enzymes, proteins, and other biomolecules to facilitate the detection and analysis of nucleic acids. The compound’s fluorescent properties allow it to bind to nucleic acids and emit light upon excitation, enabling researchers to visualize and track nucleic acid sequences . Additionally, this compound can conjugate with amino groups, making it useful for labeling peptides and oligonucleotides .

Cellular Effects

This compound influences various cellular processes by acting as a fluorescent probe. It can be used to study cell signaling pathways, gene expression, and cellular metabolism. By labeling nucleic acids, this compound allows researchers to monitor changes in gene expression and track the movement of nucleic acids within cells . This compound’s ability to label peptides and oligonucleotides also makes it valuable for studying protein interactions and cellular signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with nucleic acids and proteins. Upon binding to nucleic acids, the compound’s fluorescent properties are activated, allowing for the visualization of nucleic acid sequences . Additionally, this compound can inhibit or activate specific enzymes involved in nucleic acid metabolism, further influencing gene expression and cellular processes . The compound’s ability to conjugate with amino groups also plays a role in its interactions with peptides and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. This compound is known to be stable when stored at appropriate conditions, such as at +4°C . Prolonged exposure to light and heat can lead to degradation, affecting its fluorescent properties and overall effectiveness . Long-term studies have shown that this compound can maintain its labeling capabilities for extended periods, making it suitable for various in vitro and in vivo applications .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of the compound are effective for labeling nucleic acids and peptides without causing significant toxicity . Higher doses may lead to adverse effects, such as cellular toxicity and disruption of normal cellular processes . It is important to determine the optimal dosage for each specific application to minimize potential toxic effects while maximizing the compound’s labeling capabilities .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to nucleic acid metabolism. The compound interacts with enzymes and cofactors involved in nucleic acid synthesis and degradation, influencing metabolic flux and metabolite levels . By labeling nucleic acids, this compound allows researchers to study the dynamics of nucleic acid metabolism and gain insights into the regulation of gene expression .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s ability to conjugate with amino groups allows it to interact with various cellular components, facilitating its transport and localization . Studies have shown that this compound can accumulate in specific cellular compartments, such as the nucleus and cytoplasm, where it exerts its labeling effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, where it labels nucleic acids and proteins . This targeted localization enhances the compound’s effectiveness in studying cellular processes and provides valuable insights into the spatial dynamics of nucleic acids and proteins .

特性

IUPAC Name |

2',4,7,7'-tetrachloro-3',6'-bis(2,2-dimethylpropanoyloxy)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24Cl4O9/c1-29(2,3)27(39)42-20-10-18-13(8-15(20)32)31(23-22(26(38)44-31)17(34)7-12(24(23)35)25(36)37)14-9-16(33)21(11-19(14)41-18)43-28(40)30(4,5)6/h7-11H,1-6H3,(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFOBCBGNSDTHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C(=CC(=C5C(=O)O4)Cl)C(=O)O)Cl)Cl)OC(=O)C(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24Cl4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。